4-(Trifluoromethyl)thiazol-2-amine

Descripción general

Descripción

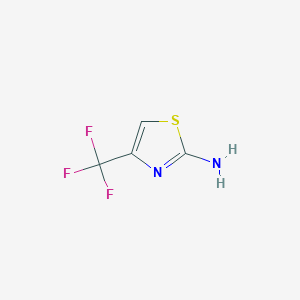

4-(Trifluoromethyl)thiazol-2-amine is a fluorinated heterocyclic compound characterized by a thiazole ring substituted with a trifluoromethyl (-CF₃) group at the 4-position and an amine (-NH₂) group at the 2-position. The -CF₃ group imparts strong electron-withdrawing effects, enhancing the compound's metabolic stability and lipophilicity, which are critical for pharmacological applications. Recent studies highlight its synthesis via a concise, alkali-modulated method, enabling high substrate versatility and functional group tolerance . This compound exhibits notable antibacterial activity, with efficacy reaching 99% against tested pathogens, positioning it as a promising candidate for agrochemical and pharmaceutical development .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)thiazol-2-amine typically involves the reaction of 2-aminothiazole with trifluoromethylating agents. One common method is the reaction of 2-aminothiazole with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can facilitate large-scale synthesis. Catalysts and green chemistry approaches, such as solvent-free reactions or the use of recyclable catalysts, are also explored to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

4-(Trifluoromethyl)thiazol-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The amino group at the 2-position can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydride) are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products Formed

Substitution Reactions: Various N-substituted thiazole derivatives.

Oxidation Reactions: Thiazole sulfoxides and sulfones.

Reduction Reactions: Dihydrothiazole derivatives.

Aplicaciones Científicas De Investigación

Synthesis of 4-(Trifluoromethyl)thiazol-2-amine

The synthesis of this compound typically involves the reaction of thioamides with α-haloketones through methods such as the Hantzsch reaction. This one-pot procedure allows for the efficient formation of thiazole derivatives, which can be further modified to enhance their biological properties. The structural characterization of synthesized compounds is often performed using techniques like IR spectroscopy, NMR, and mass spectrometry .

Antibacterial Properties

Research indicates that derivatives of this compound exhibit notable antibacterial activity. For instance, a study demonstrated that certain synthesized compounds showed bactericidal rates reaching up to 99% against various bacterial strains . This highlights the potential of these compounds as effective antibacterial agents.

Antifungal Activity

Thiazole derivatives, including those containing the trifluoromethyl group, have been reported to possess antifungal properties. Their mechanism often involves disrupting fungal cell membranes or inhibiting essential metabolic pathways, making them candidates for antifungal drug development.

Anti-inflammatory Effects

Some thiazole derivatives are under investigation for their anti-inflammatory properties. For example, compounds that incorporate the trifluoromethyl group have shown promise in modulating inflammatory responses in preclinical models .

Case Study: Antibacterial Activity

A recent study synthesized several derivatives of this compound and evaluated their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the nitrogen atom significantly affected activity levels, with some compounds achieving MIC values lower than those of standard antibiotics .

Case Study: Anti-inflammatory Potential

Another research effort focused on evaluating the anti-inflammatory effects of a specific derivative in a murine model of inflammation. The compound demonstrated a significant reduction in inflammatory markers compared to controls, suggesting its potential as an anti-inflammatory agent .

Mecanismo De Acción

The mechanism of action of 4-(Trifluoromethyl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. This interaction can lead to the disruption of cellular processes and ultimately cell death in pathogenic organisms .

Comparación Con Compuestos Similares

Structural and Electronic Properties

The substituent at the 4-position of the thiazole ring significantly influences electronic and steric properties:

| Compound | Substituent | Electronic Effect | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| 4-(Trifluoromethyl)thiazol-2-amine | -CF₃ | Strong electron-withdrawing | Not reported | High* |

| 4-(4-Chlorophenyl)thiazol-2-amine | -C₆H₄Cl | Moderate electron-withdrawing | 213 | 88 |

| 4-(4-Methoxyphenyl)thiazol-2-amine | -C₆H₄OMe | Electron-donating | 164–165 | 95 |

| 4-(4-Nitrophenyl)thiazol-2-amine | -C₆H₄NO₂ | Strong electron-withdrawing | 286 | 94 |

| 4-(Thiophen-2-yl)thiazol-2-amine | -C₄H₃S | Resonance effects | Not reported | Moderate |

*Synthesis yields for this compound are context-dependent but optimized for selectivity under alkali conditions .

Key Observations :

- Methoxy (-OMe) substituents enhance solubility but reduce metabolic stability compared to halogenated or fluorinated analogs .

Key Insights :

- The -CF₃ derivative’s antibacterial efficacy surpasses chlorophenyl and methoxyphenyl analogs, likely due to enhanced membrane penetration and resistance to enzymatic degradation .

- Anti-inflammatory activity is more pronounced in methoxy-substituted derivatives, attributed to reduced cytotoxicity and improved receptor interactions .

Pharmacokinetic and Toxicity Profiles

- Chlorophenyl derivatives : Moderate metabolic clearance but risk of bioaccumulation due to halogen persistence .

Actividad Biológica

4-(Trifluoromethyl)thiazol-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its antimicrobial, antifungal, and potential anticancer properties. This article provides a comprehensive overview of its biological activity, supported by research findings and data.

Chemical Structure and Properties

The compound features a thiazole ring with a trifluoromethyl group at the 4-position, which enhances its lipophilicity and cellular permeability. This structural modification is crucial for its interaction with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial activity against a range of pathogens. Notably, it has been evaluated against:

- Mycobacterium tuberculosis

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

In Vitro Studies

In a study utilizing the tube dilution method, various derivatives of thiazole were synthesized and screened for their antimicrobial efficacy. The results demonstrated that certain derivatives of this compound exhibited potent antibacterial activity, often outperforming standard antibiotics such as linezolid.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | < 1 µg/mL | |

| Staphylococcus aureus | 2 µg/mL | |

| Escherichia coli | 4 µg/mL |

Antifungal Properties

Beyond antibacterial activity, this compound has also shown promising antifungal properties. It has been tested against pathogenic fungi such as Candida albicans and Aspergillus niger, demonstrating effective inhibition of fungal growth. The compound's lipophilic nature allows it to penetrate fungal cell membranes effectively.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Enzymatic Activity : The compound interacts with specific enzymes that are vital for bacterial and fungal survival.

- Cell Membrane Disruption : Its lipophilicity aids in disrupting microbial cell membranes, leading to cell lysis.

- Targeting Specific Pathways : Research suggests that the trifluoromethyl group enhances binding affinity to certain molecular targets involved in pathogenicity .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Mycobacterium tuberculosis : A series of analogs were synthesized and evaluated for their activity against M. tuberculosis. The results indicated sub-micromolar MIC values for some derivatives, highlighting their potential as anti-tubercular agents .

- Antichlamydial Activity : Another study assessed the compound's efficacy against Chlamydia trachomatis, revealing significant inhibitory effects at concentrations lower than those required for traditional antibiotics .

- Dual Activity Against Bacterial Topoisomerases : Recent research has shown that derivatives of thiazole can inhibit bacterial DNA gyrase and topoisomerase IV, suggesting a dual mechanism of action that could be harnessed for developing new antibiotics .

Q & A

Q. Basic: What are the common synthetic routes for 4-(trifluoromethyl)thiazol-2-amine?

Answer:

The synthesis of this compound typically involves cyclization reactions between thiourea derivatives and α-haloketones. For example:

- Route 1 : Reacting 1-(4-(trifluoromethyl)phenyl)thiourea with 2-bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide in DMF, followed by triethylamine-mediated cyclization .

- Route 2 : Using para-substituted aniline derivatives (e.g., 4-(trifluoromethoxy)aniline) with potassium thiocyanate and bromine to form the thiazole core .

Key parameters include solvent choice (e.g., ethanol, DMF), reaction temperature (reflux conditions), and acid/base catalysts (e.g., acetic acid, triethylamine). Purity is often improved via recrystallization from ethanol or dichloromethane .

Q. Advanced: How can computational modeling resolve conformational ambiguities in ligand-protein interactions for this compound?

Answer:

Tools like qFit-ligand enable multiconformer modeling to address discrepancies between crystallographic density and ligand poses. For example:

- In studies with human Leukotriene A4 Hydrolase (PDB ID: 4l2l), qFit-ligand identified additional conformers of 4-(4-benzylphenyl)thiazol-2-amine that better fit the 1σ electron density contour compared to the deposited structure. This approach improves accuracy in binding mode prediction .

- Methodology : Use X-ray crystallography data, apply iterative refinement with software like PHENIX or REFMAC, and validate via clash scores and density correlation coefficients.

Q. Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?

Answer:

- 1H/13C NMR : To confirm substitution patterns and trifluoromethyl group integration. For example, the CF3 group shows distinct upfield shifts in 13C NMR (~120-125 ppm) .

- IR Spectroscopy : Identifies NH2 stretching (~3300–3400 cm⁻¹) and C=S/C-N vibrations (~1500–1600 cm⁻¹) .

- Mass Spectrometry (HRMS-ESI+) : Validates molecular weight and fragmentation patterns (e.g., m/z 502.1035 for a CDK9 inhibitor derivative) .

Q. Advanced: How can researchers address contradictions in reported biological activity data for thiazole derivatives?

Answer:

Discrepancies often arise from variations in:

- Assay Conditions : Differences in cell lines (e.g., bacterial vs. fungal strains), incubation times, or solvent carriers (e.g., DMSO concentration) .

- Structural Modifications : Minor changes (e.g., para-bromo vs. trifluoromethyl substituents) drastically alter bioactivity. Use SAR studies to isolate critical functional groups .

- Validation : Cross-validate results using orthogonal assays (e.g., SRB cytotoxicity assay alongside antimicrobial testing).

Q. Advanced: What strategies optimize yield in multi-step syntheses of this compound derivatives?

Answer:

- Stepwise Purification : Isolate intermediates via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) to avoid side reactions .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 7 hrs to <1 hr) while maintaining high yields (>90%) in cyclization steps .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during functionalization, followed by acidic deprotection .

Q. Basic: How does the trifluoromethyl group influence the compound’s physicochemical properties?

Answer:

The CF3 group enhances:

- Lipophilicity : Increases membrane permeability (logP ~2.5–3.0) .

- Metabolic Stability : Resists oxidative degradation due to strong C-F bonds .

- Electron-Withdrawing Effects : Activates the thiazole ring for nucleophilic substitution at the 2-amino position .

Q. Advanced: What role does this compound play in kinase inhibitor design?

Answer:

This scaffold is pivotal in targeting kinases like CDK9:

- Structural Insights : The thiazole core mimics ATP’s purine ring, enabling competitive binding. The CF3 group occupies hydrophobic pockets adjacent to the kinase hinge region .

- Selectivity : Derivatives with N-methyl-4-(trifluoromethyl)thiazol-2-amine show >100-fold selectivity for CDK9 over CDK2 due to steric and electronic complementarity .

Q. Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to avoid skin/eye contact (H315/H319 hazards) .

- Waste Disposal : Collect halogenated waste separately and incinerate via certified facilities to prevent environmental release of fluorinated byproducts .

Q. Advanced: How can X-ray crystallography resolve ambiguities in ligand binding modes?

Answer:

- High-Resolution Data : Collect datasets at ≤1.8 Å resolution to resolve trifluoromethyl group orientation .

- Multiconformer Refinement : Tools like PHENIX or BUSTER model alternative conformers, improving Rwork/Rfree values by 2–5% .

Q. Basic: What are the limitations of current biological evaluation methods for thiazole derivatives?

Answer:

Propiedades

IUPAC Name |

4-(trifluoromethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2S/c5-4(6,7)2-1-10-3(8)9-2/h1H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMGTNMCYLZGLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188451 | |

| Record name | 2-Thiazolamine, 4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-49-5 | |

| Record name | 4-(Trifluoromethyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiazolamine, 4-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiazolamine, 4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethyl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.